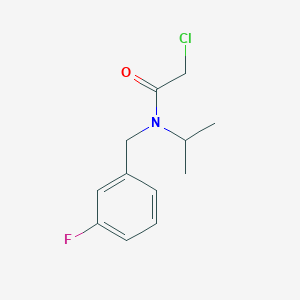

2-Chloro-N-(3-fluoro-benzyl)-N-isopropyl-acetamide

Description

2-Chloro-N-(3-fluoro-benzyl)-N-isopropyl-acetamide is a substituted acetamide derivative characterized by a chloro group at the 2-position of the acetamide backbone, an N-isopropyl group, and a 3-fluorobenzyl substituent. This compound belongs to a class of chloroacetamides, which are widely studied for their applications in medicinal chemistry and agrochemicals due to their structural versatility and bioactivity .

Properties

IUPAC Name |

2-chloro-N-[(3-fluorophenyl)methyl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClFNO/c1-9(2)15(12(16)7-13)8-10-4-3-5-11(14)6-10/h3-6,9H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFFAAOMCZIZCCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC(=CC=C1)F)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The exothermic amidation proceeds via nucleophilic acyl substitution:

-

Base Selection : Inorganic bases like sodium hydroxide neutralize HCl generated during the reaction, preventing side reactions.

-

Solvent Systems : Toluene or dichloromethane are preferred for their ability to dissolve both reactants and stabilize intermediates.

-

Temperature Control : Maintaining 85–90°C during chloroacetyl chloride addition ensures optimal reactivity while minimizing decomposition.

Example Protocol :

Impurity Mitigation

A key challenge is avoiding dimerization (e.g., N-(3-fluorobenzyl)-2-{[(3-fluorobenzyl)(isopropyl)carbamoyl]methyl}acetamide), which arises from unreacted chloroacetyl chloride. Strategies include:

-

Stoichiometric Precision : Using a slight excess of amine (1.05–1.1 eq) to consume residual acyl chloride.

-

Stepwise Quenching : Washing the organic phase with 5% NaOH and water removes unreacted reagents.

Alternative Synthetic Pathways

Reductive Amination Followed by Chloroacetylation

This two-step approach first synthesizes N-(3-fluorobenzyl)-N-isopropylamine via reductive amination of 3-fluorobenzaldehyde with isopropylamine, followed by hydrogenation. Subsequent reaction with chloroacetyl chloride yields the target compound.

Advantages :

-

Higher purity intermediate (N-(3-fluorobenzyl)-N-isopropylamine) due to controlled reductive conditions.

-

Flexibility in scaling amine production for large batches.

Purification and Characterization

Crystallization and Filtration

Post-reaction, the crude product is dissolved in heptane and cooled to induce crystallization. This step removes hydrophobic impurities, yielding a purity >99% (HPLC).

Chromatographic Techniques

Column chromatography with ethyl acetate/hexane (1:4) resolves residual dimers or unreacted amine, though this is rarely needed if stoichiometry is optimized.

Characterization Data :

-

Spectroscopic Profiles :

Industrial Scalability and Process Economics

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-(3-fluoro-benzyl)-N-isopropyl-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Nucleophiles like ammonia (NH₃) and various alkyl halides are employed.

Major Products Formed:

Oxidation Products: Carboxylic acids, esters, and amides.

Reduction Products: Amines and alcohols.

Substitution Products: Various substituted benzyl and isopropyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-chloro-N-(3-fluoro-benzyl)-N-isopropyl-acetamide exhibit significant antimicrobial properties. For instance, research on related acetamides has demonstrated their effectiveness against Klebsiella pneumoniae when used in combination with conventional antibiotics such as ciprofloxacin and meropenem. The studies showed that the acetamide could enhance the efficacy of these antibiotics, reducing the necessary concentrations to achieve bacterial death, suggesting potential clinical applications in treating resistant bacterial infections .

Table 1: Minimum Inhibitory Concentrations (MICs)

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | Klebsiella pneumoniae |

| Ciprofloxacin | 1 | Klebsiella pneumoniae |

| Meropenem | 0.25 | Klebsiella pneumoniae |

Structure-Activity Relationship Studies

The compound has been involved in structure-activity relationship (SAR) studies aimed at understanding how modifications to its structure affect biological activity. For example, variations in the benzyl group have shown to influence the compound's ability to interact with specific biological targets, which is crucial for optimizing drug design .

Table 2: SAR Findings

| Modification | Biological Activity |

|---|---|

| Para-fluorobenzyl group | Increased potency against ion channels |

| Isopropyl substitution | Enhanced lipophilicity and absorption |

Drug Development for Cystic Fibrosis

Research has also explored the potential of compounds like this compound as modulators of the cystic fibrosis transmembrane conductance regulator (CFTR). These studies suggest that small molecules can be designed to improve CFTR function, which is critical for treating cystic fibrosis . The ability to modify this acetamide could lead to new therapies that enhance CFTR activity.

Case Study 1: Antibacterial Efficacy

A study conducted on a series of acetamides, including derivatives of this compound, evaluated their effectiveness against antibiotic-resistant strains of Klebsiella pneumoniae. The results indicated a synergistic effect when combined with existing antibiotics, leading to a reduction in bacterial resistance and improved treatment outcomes .

Case Study 2: Ion Channel Modulation

In another study focusing on ion channel modulation, compounds structurally related to this compound were tested for their ability to enhance CFTR function. The findings revealed that specific structural modifications significantly increased the compounds' efficacy as CFTR potentiators, providing insights into potential therapeutic strategies for cystic fibrosis .

Mechanism of Action

The mechanism by which 2-Chloro-N-(3-fluoro-benzyl)-N-isopropyl-acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among similar compounds include differences in the aromatic ring substituents (e.g., fluorine, chlorine, trifluoromethyl) and the nature of the alkyl/aryl groups on the nitrogen atom. These variations significantly influence physicochemical properties and biological activity.

Substituent Impact :

- Electron-withdrawing groups (e.g., -F, -CF₃, -Cl) enhance stability and resistance to metabolic degradation . For instance, the trifluoromethyl group in increases molecular weight (293.71 g/mol) and boiling point (337°C) compared to the fluoro-substituted target compound.

- Chlorine substituents (as in ) may improve pesticidal activity but reduce solubility due to higher molecular weight and hydrophobicity.

Yield and Purity :

- Yields for similar compounds range from 60–85%, depending on the steric hindrance of substituents .

- The 3-fluorobenzyl group in the target compound may require optimized reaction conditions to avoid side reactions due to fluorine’s electronegativity.

Physicochemical Properties

- Molecular Weight: The target compound’s molecular weight is estimated at ~241.7 g/mol (based on C₁₂H₁₄ClFNO), lower than the trifluoromethyl analog (293.71 g/mol) .

- Boiling Point : Predicted to be ~300–320°C (inferred from ).

- Lipophilicity: The 3-fluoro substituent likely increases logP compared to non-fluorinated analogs, enhancing membrane permeability .

Key Research Findings and Gaps

- Structural-Activity Relationships (SAR) : Fluorine and trifluoromethyl groups enhance bioactivity but may increase toxicity .

- Synthetic Challenges : Steric hindrance from the isopropyl group complicates purification; HPLC or recrystallization is often required .

- Data Gaps : Specific data on the target compound’s toxicity, solubility, and crystallinity are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

2-Chloro-N-(3-fluoro-benzyl)-N-isopropyl-acetamide is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. The presence of halogen substituents, such as chlorine and fluorine, enhances the compound's lipophilicity and biological interactions, making it a candidate for drug development targeting various diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, antibacterial properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C12H15ClFNO

- Molecular Weight : 245.7 g/mol

Structural Characteristics

| Feature | Description |

|---|---|

| Chloro Group | Enhances stability and biological activity |

| Fluoro Group | Increases lipophilicity and interaction potential |

| Isopropyl Group | Contributes to steric hindrance and selectivity |

The biological activity of this compound is believed to involve interactions with specific molecular targets. These may include:

- Enzymatic Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or other metabolic pathways.

- Receptor Binding : Potential interactions with receptors involved in various signaling pathways could modulate physiological responses.

Interaction Studies

Preliminary studies indicate that similar compounds can interact with bacterial ribosomes or disrupt fungal cell wall synthesis pathways, suggesting potential as antimicrobial agents .

Antibacterial Properties

Research has demonstrated that acetamides, including this compound, exhibit significant antibacterial activity. The presence of the chloro atom is noted to enhance this effect by stabilizing the molecule at the target enzyme site, potentially acting on penicillin-binding proteins to promote cell lysis .

Case Study: Efficacy Against Klebsiella pneumoniae

A study investigated the in vitro antibacterial activity against Klebsiella pneumoniae, revealing that:

- The compound showed promising minimum inhibitory concentration (MIC) values.

- The chloro substituent was crucial for enhanced antibacterial efficacy.

Cytotoxicity and Pharmacokinetics

The cytotoxicity profile indicates favorable results for future in vivo studies. The pharmacokinetic analysis suggests good parameters for oral administration, which is essential for therapeutic applications .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-N-(2-chloro-6-fluorobenzyl)-N-methyl-acetamide | C12H14ClFNO | Contains an amino group instead of an isopropyl group |

| N-(2-Chloro-6-fluorobenzyl)-N-methylglycinamide | C11H12ClFNO | Lacks the isopropyl group; smaller molecular structure |

| 2-Chloro-N-(2-fluorobenzyl)-N-isopropyl-acetamide | C12H14ClFNO | Contains only one chloro substituent; different fluorine position |

These comparisons highlight the distinct structural features that may contribute to varying biological activities and chemical reactivities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-N-(3-fluoro-benzyl)-N-isopropyl-acetamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves coupling 2-chloroacetyl chloride with substituted aniline derivatives. For example, details a similar synthesis using dichloromethane as a solvent and triethylamine as a base to facilitate nucleophilic substitution . Key optimization parameters include:

- Temperature : Maintaining 273 K during reaction to minimize side products.

- Solvent choice : Polar aprotic solvents (e.g., DCM) enhance reactivity.

- Purification : Slow evaporation from toluene yields high-purity crystals.

- A comparative table of solvents and yields can guide optimization (e.g., DCM vs. THF).

Q. How can spectroscopic techniques (NMR, FTIR) be used to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The chloroacetamide moiety shows characteristic peaks at δ ~4.0 ppm (CH₂Cl) and ~165–170 ppm (C=O) in ¹³C NMR. Aromatic protons from the 3-fluoro-benzyl group appear as multiplets in δ 6.5–7.5 ppm .

- FTIR : Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~750 cm⁻¹ (C-Cl stretch) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with the molecular formula (C₁₂H₁₄ClFNO).

Q. What crystallographic methods are suitable for resolving the compound’s solid-state structure?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is standard. highlights intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonding as critical for packing analysis . Data collection at low temperatures (e.g., 100 K) improves resolution.

Advanced Research Questions

Q. How can computational chemistry (DFT, HOMO-LUMO analysis) elucidate the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict molecular electrostatic potential (MESP) surfaces, highlighting nucleophilic/electrophilic sites. demonstrates HOMO-LUMO gaps for related acetamides, correlating with stability and charge-transfer interactions . Software like Gaussian or ORCA can model these properties.

Q. What strategies address contradictions in crystallographic data, such as disordered chloro/fluoro substituents?

- Methodological Answer :

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for handling twinning.

- Enantiomer Resolution : Apply Flack’s η parameter ( ) or the x parameter (superior for centrosymmetric near-structures) to distinguish chirality-polarity .

- Hydrogen Bonding Analysis : Compare experimental bond lengths (e.g., N–H···O) with theoretical values to validate packing models.

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via HPLC to identify intermediates.

- DFT Transition States : Model the energy barrier for Cl⁻ displacement by nucleophiles (e.g., amines).

- Steric Effects : The isopropyl and benzyl groups may hinder approach of bulky nucleophiles, favoring SN1 over SN2 pathways.

Q. How does the compound’s bioactivity compare to structurally similar chloroacetamides in pharmacological studies?

- Methodological Answer :

- In Vitro Assays : Test against enzyme targets (e.g., kinases) using fluorescence-based assays. notes chloroacetamides’ herbicidal activity, suggesting potential for repurposing in antimicrobial studies .

- SAR Analysis : Modify substituents (e.g., fluoro vs. chloro) and correlate with IC₅₀ values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.